molecular formula C18H17NO3 B5031474 1-benzyl-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one

1-benzyl-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B5031474
M. Wt: 295.3 g/mol
InChI Key: PVMXHPSIERCULV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SD-97276 involves the reaction of specific precursors under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve multi-step organic synthesis, including the formation of key intermediates and subsequent functionalization.

Industrial Production Methods

Industrial production of SD-97276 would likely involve large-scale organic synthesis techniques, including batch or continuous flow processes. The production process would be optimized for yield, purity, and cost-effectiveness, adhering to Good Manufacturing Practices (GMP) to ensure the quality and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

SD-97276 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction requirements.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of SD-97276.

Scientific Research Applications

SD-97276 has several scientific research applications, including:

    Chemistry: Used as a model compound to study phospholipid metabolism and the biosynthesis of phosphatidylcholine.

    Biology: Investigated for its role in interfering with the metabolic pathways of malarial parasites.

    Medicine: Explored as a potential therapeutic agent for treating malaria.

    Industry: Utilized in the development of new antimalarial drugs and related research.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: Another antimalarial agent that interferes with the parasite’s ability to detoxify heme.

    Artemisinin: A compound that generates reactive oxygen species to kill the parasite.

    Mefloquine: Disrupts the parasite’s ability to degrade hemoglobin.

Uniqueness

SD-97276 is unique in its mechanism of action, specifically targeting the phospholipid metabolism of malarial parasites . This distinct mode of action sets it apart from other antimalarial agents, making it a valuable addition to the arsenal of antimalarial drugs.

Properties

IUPAC Name

1-benzyl-3-hydroxy-3-(2-oxopropyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-13(20)11-18(22)15-9-5-6-10-16(15)19(17(18)21)12-14-7-3-2-4-8-14/h2-10,22H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMXHPSIERCULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1(C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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